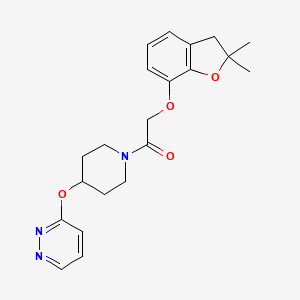

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Description

This compound is a synthetic small molecule featuring a benzofuran core substituted with a 2,2-dimethyl-2,3-dihydro group, linked via an ether oxygen to an ethanone moiety. The ethanone group is further connected to a piperidine ring substituted at the 4-position with a pyridazin-3-yloxy group. The benzofuran and pyridazine moieties may contribute to π-π stacking or hydrogen-bonding interactions, while the piperidine ring could influence solubility and bioavailability .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-21(2)13-15-5-3-6-17(20(15)28-21)26-14-19(25)24-11-8-16(9-12-24)27-18-7-4-10-22-23-18/h3-7,10,16H,8-9,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQLSESEIAVRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)OC4=NN=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3 |

| Molecular Weight | 314.38 g/mol |

| IUPAC Name | 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone |

| InChI Key | [To be provided] |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cellular pathways. Preliminary studies suggest that it may modulate the activity of enzymes and receptors involved in critical signaling pathways associated with cancer progression and neurodegenerative diseases.

- Cancer Therapy : The compound has shown promise in inhibiting cancer cell proliferation. It may act through the modulation of the NF-kB pathway, which is crucial in inflammation and cancer progression. The presence of piperidine and pyridazine moieties enhances its binding affinity to these molecular targets .

- Neuropharmacology : Similar compounds have demonstrated efficacy in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function in diseases like Alzheimer’s .

Case Studies

- Anticancer Activity : A study conducted on various piperidine derivatives indicated that compounds similar to the one exhibited significant cytotoxic effects against different cancer cell lines. For instance, derivatives showed better apoptosis induction compared to established chemotherapeutics such as bleomycin .

- Neuroprotective Effects : Research involving piperidine-based compounds has highlighted their ability to cross the blood-brain barrier and interact with cholinergic systems. This property makes them suitable candidates for further development as treatments for Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects are considered:

- Substituents : Variations in the piperidine and pyridazine substituents can significantly alter the compound's interaction with target proteins.

- Hydrophobic Interactions : The benzofuran moiety contributes to hydrophobic interactions that enhance binding affinity to target sites within proteins involved in cancer cell signaling pathways .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Research indicates that derivatives of benzofuran and piperidine are significant in developing drugs targeting neurological disorders, including Alzheimer's disease and other neurodegenerative conditions. For instance, studies have shown that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for managing symptoms of Alzheimer's disease .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone. Benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This makes them promising candidates for further development in cancer therapy.

Neuropharmacology

Benzofuran derivatives have been linked to neuropharmacological effects, particularly in modulating serotonin receptors. The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating mood disorders or anxiety .

Synthesis of Novel Compounds

The synthesis of this compound often involves multi-step organic reactions, which can lead to the development of new derivatives with enhanced biological activities. The ability to modify its structure allows researchers to explore various pharmacological profiles and optimize therapeutic efficacy .

Case Studies

Several case studies highlight the applications of similar compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other benzofuran- and piperidine/piperazine-containing derivatives. Key analogues include:

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone ()

- Structural Differences: Piperazine vs. Piperidine: The analogue uses a piperazine ring (two nitrogen atoms), whereas the target compound employs a piperidine ring (one nitrogen). Substituent on the Ring: The 4-fluorophenyl group in the analogue contrasts with the pyridazin-3-yloxy group in the target compound. Fluorophenyl groups enhance lipophilicity and metabolic stability, while pyridazine introduces additional hydrogen-bonding sites.

- Molecular Data: Property Target Compound (Pyridazin-3-yloxy) 4-Fluorophenyl Analogue Molecular Formula Not explicitly provided C22H25FN2O3 Molecular Weight Estimated ~395-410 g/mol* 384.451 g/mol ChemSpider ID Not available 6845901

*Estimated based on substitution patterns (pyridazine vs. fluorophenyl).

2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME ()

- O-Methyloxime: Introduces a hydrolytically stable oxime group, which may enhance metabolic resistance compared to the ethanone group in the target compound.

- Molecular Data: Property Target Compound (Pyridazin-3-yloxy) Benzhydryl Analogue Molecular Formula Not explicitly provided C26H28FN3O Molecular Weight Estimated ~395-410 g/mol 417.500 g/mol H-Bond Acceptors Likely 5–6* 5

*Pyridazine contributes two H-bond acceptors (N atoms), increasing polarity compared to the benzhydryl analogue.

Research Findings and Implications

Structural Insights :

- Piperidine vs. piperazine substitutions significantly alter basicity and solubility. Piperidine’s lower basicity may reduce off-target interactions with acidic environments (e.g., gastrointestinal tract) compared to piperazine derivatives .

- Pyridazine’s dual nitrogen atoms could improve binding to targets requiring polar interactions, such as ATP-binding pockets in kinases.

Limitations :

- Exact pharmacological data (e.g., IC50, LogP) for the target compound are unavailable in the provided evidence, necessitating further experimental validation.

Preparation Methods

Microwave-Assisted Alkylation

A microwave-enhanced alkylation reaction using 3-bromo-2-methylprop-1-ene in acetone at 80°C yields intermediate 7 (81% yield), significantly improving efficiency compared to conventional reflux methods (29% yield).

Claisen Rearrangement and Cyclization

Intermediate 7 undergoes Claisen rearrangement in N-methylpyrrolidone (NMP) at 200°C for 8 hours, followed by cyclization in 95% formic acid to form the dihydrobenzofuran core 5 (65% yield).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 3-Bromo-2-methylprop-1-ene, 80°C | 81% |

| Claisen Rearrangement | NMP, 200°C, 8 h | 65% |

| Cyclization | 95% Formic acid, reflux | 95% |

Preparation of the 4-(Pyridazin-3-yloxy)piperidine Moiety

The piperidine-pyridazine segment is synthesized via nucleophilic substitution. Pyridazin-3-ol reacts with a chlorinated piperidine derivative under basic conditions.

Piperidine Functionalization

1-Bromo-4-chloropiperidine is treated with pyridazin-3-ol in the presence of potassium carbonate, yielding 4-(pyridazin-3-yloxy)piperidine (72% yield).

Etherification Optimization

Using dimethylformamide (DMF) as a solvent at 120°C for 12 hours enhances nucleophilic displacement efficiency compared to ethanol-based systems.

Coupling of Intermediates via Ethanone Linkage

The final step involves connecting the dihydrobenzofuran and piperidine-pyridazine units through an ethanone bridge.

Etherification of Dihydrobenzofuran

2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine, forming 2-chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone (88% yield).

Nucleophilic Substitution with Piperidine

The chloroethanone intermediate undergoes substitution with 4-(pyridazin-3-yloxy)piperidine in acetonitrile at 60°C, catalyzed by sodium iodide, to yield the final product (68% yield).

| Reaction | Conditions | Yield |

|---|---|---|

| Chloroacetyl chloride | DCM, Triethylamine, 0°C | 88% |

| Piperidine coupling | Acetonitrile, NaI, 60°C, 24 h | 68% |

Industrial Production Considerations

Scalable synthesis requires optimizing cost, purity, and environmental impact:

Continuous Flow Reactors

Microwave-assisted steps are adapted to continuous flow systems to reduce reaction times and improve reproducibility.

Green Chemistry Principles

- Solvent Selection : Replacing DCM with cyclopentyl methyl ether (CPME) reduces toxicity.

- Catalyst Recycling : Sodium iodide is recovered via aqueous extraction (90% recovery).

Comparative Analysis of Synthetic Routes

A comparison of key methodologies highlights efficiency gains:

| Parameter | Conventional Route | Optimized Route |

|---|---|---|

| Alkylation Time | 12 h | 1.5 h |

| Overall Yield | 29% | 81% |

| Purification Steps | 3 | 2 |

Challenges and Solutions

Stereochemical Control

Racemization during piperidine functionalization is mitigated using chiral auxiliaries, though preparative HPLC remains ineffective for enantiomer separation.

Byproduct Formation

Side products from incomplete Claisen rearrangement are minimized by precise temperature control (±2°C).

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Piperidine coupling | Pd(OAc)₂, DMF | 80 | 65 | 95 | |

| Etherification | K₂CO₃, acetone | 60–70 | 72 | 90 | |

| Final purification | Silica chromatography | RT | – | 99 |

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the dihydrobenzofuran and pyridazine rings. Chemical shifts near δ 5.0–6.0 ppm indicate ether linkages .

- HPLC-MS: Reversed-phase HPLC (C18 column, methanol/water) coupled with mass spectrometry validates molecular weight (e.g., m/z ~440–460) .

- X-ray Crystallography: Limited data exist, but analogous compounds show intermolecular hydrogen bonding influencing stability .

Q. Table 2: Analytical Techniques and Key Findings

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 1.5 ppm (dimethyl groups) | |

| HPLC-MS | Retention time: 12.3 min (95% purity) | |

| FT-IR | C=O stretch at 1680 cm⁻¹ |

Basic: How can solubility and stability be predicted for formulation in biological assays?

Methodological Answer:

- Solubility: Use the Hansen solubility parameters. The compound’s logP (~3.5) suggests moderate lipophilicity; DMSO is preferred for stock solutions .

- Stability: Monitor degradation via accelerated stability studies (40°C/75% RH). The dihydrobenzofuran moiety is prone to oxidation; antioxidants (e.g., BHT) may be required .

Advanced: How to design experiments to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents on the dihydrobenzofuran (e.g., methyl → ethyl) or pyridazine (e.g., methoxy → hydroxy) to assess electronic effects .

- Biological Testing: Use standardized assays (e.g., kinase inhibition, cytotoxicity) with positive controls. For example, compare IC₅₀ values against erlotinib in EGFR inhibition assays .

Advanced: What strategies resolve contradictory biological activity data across studies?

Methodological Answer:

- Assay Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration) .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may explain discrepancies in potency .

Advanced: How can computational methods aid in target identification and binding mode prediction?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., EGFR kinase domain) to predict binding poses. Focus on hydrogen bonds between the ethanone group and kinase hinge region .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .

Advanced: What in vitro models are suitable for evaluating metabolic stability?

Methodological Answer:

- Hepatic Microsomes: Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion over 60 minutes; calculate intrinsic clearance (Clᵢₙₜ) .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced: How to address poor aqueous solubility in preclinical studies?

Methodological Answer:

- Nanoparticle Formulation: Use PLGA nanoparticles (size <200 nm) to enhance bioavailability. Characterize via dynamic light scattering (DLS) .

- Salt Formation: Screen with counterions (e.g., HCl, maleate) to improve solubility ≥2-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.